
Oxotitanium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotitanium(1+), also known as titanium(IV) oxide or titanyl, is a chemical compound that features a titanium atom bonded to an oxygen atom. This compound is notable for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry. The titanium-oxygen bond in oxotitanium(1+) is highly stable, making it a valuable compound for various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxotitanium(1+) can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride with water or alcohols. For example, the hydrolysis of titanium tetrachloride in the presence of water produces oxotitanium(1+):
TiCl4+2H2O→TiO2+4HCl
Another method involves the reaction of titanium tetrachloride with alcohols, such as ethanol, to produce oxotitanium(1+) and hydrochloric acid:
TiCl4+2C2H5OH→TiO2+4HCl+2C2H5OH
Industrial Production Methods: In industrial settings, oxotitanium(1+) is often produced through the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite ore with sulfuric acid, followed by the precipitation of titanium dioxide. The chloride process involves the chlorination of titanium-containing ores to produce titanium tetrachloride, which is then oxidized to produce oxotitanium(1+).
Chemical Reactions Analysis
Types of Reactions: Oxotitanium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxotitanium(1+) can be oxidized to titanium dioxide in the presence of strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to lower oxidation states of titanium using reducing agents such as sodium borohydride.
Substitution: Oxotitanium(1+) can undergo substitution reactions with ligands such as Schiff bases, forming stable complexes.
Major Products: The major products formed from these reactions include titanium dioxide, titanium(III) compounds, and various titanium-ligand complexes.
Scientific Research Applications
Oxotitanium(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: Oxotitanium(1+) complexes have been studied for their antimicrobial and antifungal properties.
Medicine: Research has shown that oxotitanium(1+) complexes have potential as anticancer and antitumor agents.
Industry: It is used in the production of pigments, coatings, and photocatalysts for environmental applications.
Mechanism of Action
The mechanism of action of oxotitanium(1+) involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxotitanium(1+) complexes can inhibit the growth of cancer cells by interfering with their DNA replication processes. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve the formation of reactive oxygen species and the disruption of cellular redox balance.
Comparison with Similar Compounds
- Titanium dioxide (TiO2)
- Titanium(III) oxide (Ti2O3)
- Titanium(IV) chloride (TiCl4)
Properties
CAS No. |
60635-32-7 |
|---|---|
Molecular Formula |
OTi+ |
Molecular Weight |
63.866 g/mol |
IUPAC Name |
oxotitanium(1+) |
InChI |
InChI=1S/O.Ti/q;+1 |
InChI Key |
BSQBFKJKNDURTG-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ti+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
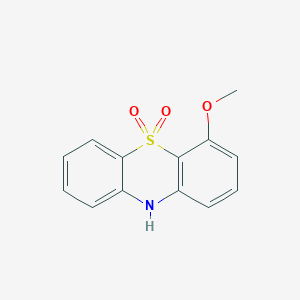


![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
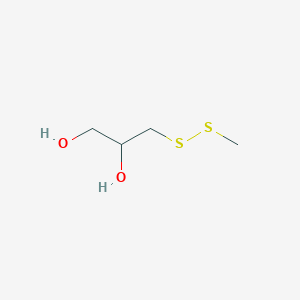

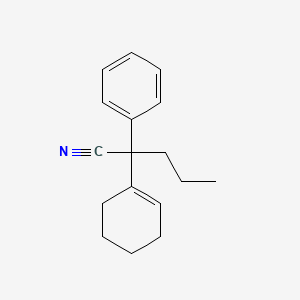
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
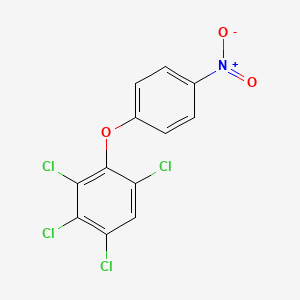
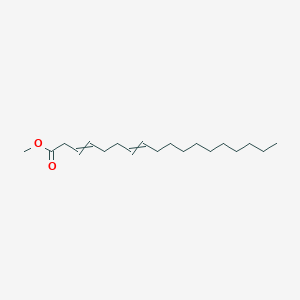
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
